4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
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Overview
Description
The compound seems to be a derivative of 2-Chloro-5-(trifluoromethyl)phenyl . Trifluoromethylphenyl compounds are often used in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
Trifluoromethylpyridines, which might be structurally similar to your compound, can be synthesized via a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled during this process .Scientific Research Applications
Chemical Modification for Enhanced Biological Activity
Chemical modification of pyridine moieties, similar to the one in the target compound, has been explored to enhance the biological properties of certain molecules. For instance, the modification of pyrido[1,2-a]pyrimidine nucleus by displacing a methyl group has shown to increase the biological activity of para-substituted derivatives, suggesting potential in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Inhibitors of Gene Expression
Studies on similar pyrimidine and pyridine derivatives have revealed their potential as inhibitors of NF-kappaB and AP-1 transcription factors, crucial in the regulation of immune response and inflammation. Such compounds have been evaluated for their oral bioavailability and gastrointestinal permeability, indicating their significance in therapeutic applications (Palanki et al., 2000).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of pyridine-containing compounds, such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, demonstrate significant efficacy against bacterial and fungal strains. This suggests the role of pyridine derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).
Fluorinated Copolymers for High-Performance Materials
The synthesis of fluorinated copoly(pyridine ether imide)s derived from aromatic diamines showcases the application of pyridine derivatives in creating materials with exceptional thermal stability, mechanical strength, and low dielectric constants. Such materials are valuable in electronics and aerospace industries for their high performance and reliability (Zhou et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZBLANKDJNSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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